1-(2-Bicyclo[2.2.1]heptanyl)-4-(2-methoxyphenyl)piperazine
Overview
Description
1-(2-Bicyclo[2.2.1]heptanyl)-4-(2-methoxyphenyl)piperazine is a complex organic compound featuring a bicyclic heptane structure fused with a piperazine ring and a methoxyphenyl group. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bicyclo[2.2.1]heptanyl)-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common approach is the [2+2] cycloaddition reaction, which is used to construct the bicyclic heptane core . This reaction can be catalyzed by photochemistry, providing access to various substitution patterns on the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of photocatalytic cycloaddition reactions is advantageous due to their operational simplicity and ability to produce diverse substitution patterns .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bicyclo[2.2.1]heptanyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The bicyclic heptane core can be reduced to form more saturated derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alkoxides can be used for substitution reactions on the piperazine ring.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated bicyclic heptane derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(2-Bicyclo[2.2.1]heptanyl)-4-(2-methoxyphenyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including antifungal activity.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Bicyclo[2.2.1]heptanyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The bicyclic heptane core and piperazine ring can interact with biological receptors, potentially modulating their activity. The methoxyphenyl group may enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds are saturated bioisosteres of ortho-substituted benzene and have high antifungal activity.
2-Azabicyclo[2.2.1]heptanes: These compounds are synthesized via palladium-catalyzed reactions and have applications in medicinal chemistry.
Uniqueness
1-(2-Bicyclo[2.2.1]heptanyl)-4-(2-methoxyphenyl)piperazine is unique due to its combination of a bicyclic heptane core, piperazine ring, and methoxyphenyl group. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-(2-methoxyphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-21-18-5-3-2-4-16(18)19-8-10-20(11-9-19)17-13-14-6-7-15(17)12-14/h2-5,14-15,17H,6-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODHFOCRNUVYEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CC4CCC3C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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